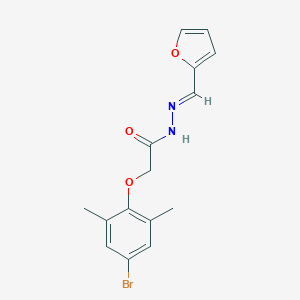

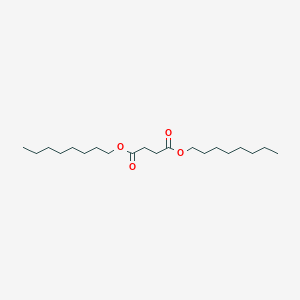

2-Chlorobenzyl 1-piperidinecarbodithioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chlorobenzyl 1-piperidinecarbodithioate is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.

Wirkmechanismus

The mechanism of action of 2-Chlorobenzyl 1-piperidinecarbodithioate involves the binding of the compound to the active site of acetylcholinesterase, where it forms a covalent bond with the enzyme. This covalent bond prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter at the synapse. The inhibition of acetylcholinesterase by this compound is irreversible, meaning that the enzyme is permanently inactivated.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are primarily related to its inhibition of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine at the synapse, resulting in increased synaptic transmission. This can have a range of effects on the nervous system, including improved cognitive function, increased muscle contraction, and increased secretion of glands such as the salivary glands.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-Chlorobenzyl 1-piperidinecarbodithioate in lab experiments include its potency as an acetylcholinesterase inhibitor, its irreversible mechanism of action, and its ability to increase synaptic transmission. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal of the compound.

Zukünftige Richtungen

For research on 2-Chlorobenzyl 1-piperidinecarbodithioate include the development of new analogs with improved potency and selectivity for acetylcholinesterase, the investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease, and the exploration of its effects on other neurotransmitter systems in the nervous system. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations for use in lab experiments.

Synthesemethoden

The synthesis of 2-Chlorobenzyl 1-piperidinecarbodithioate involves the reaction of 2-chlorobenzyl chloride with sodium piperidine-1-carbodithioate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions and yields a white crystalline solid that is purified by recrystallization. The purity of the compound can be verified by spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

2-Chlorobenzyl 1-piperidinecarbodithioate has been widely used in scientific research as a potent inhibitor of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the nervous system, and its inhibition can lead to an accumulation of acetylcholine at the synapse, resulting in increased synaptic transmission. This property makes this compound a valuable tool for studying the role of acetylcholine in the nervous system and for developing new treatments for neurological disorders such as Alzheimer's disease.

Eigenschaften

Molekularformel |

C13H16ClNS2 |

|---|---|

Molekulargewicht |

285.9 g/mol |

IUPAC-Name |

(2-chlorophenyl)methyl piperidine-1-carbodithioate |

InChI |

InChI=1S/C13H16ClNS2/c14-12-7-3-2-6-11(12)10-17-13(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2 |

InChI-Schlüssel |

XQNUDZWPFGEDIE-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=S)SCC2=CC=CC=C2Cl |

Kanonische SMILES |

C1CCN(CC1)C(=S)SCC2=CC=CC=C2Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B240266.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B240268.png)

![N-[(4-allyl-5-{[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B240283.png)

![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B240298.png)

![3-(2-Anilino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240314.png)

![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240315.png)

![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)